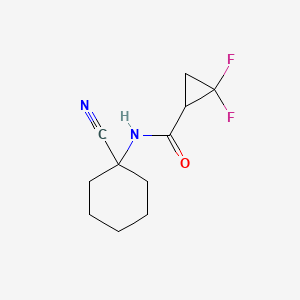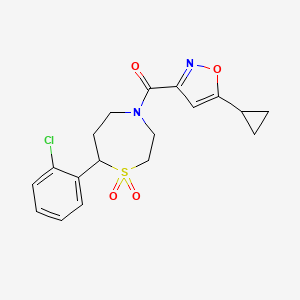![molecular formula C13H13F3O3 B2837767 2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1883717-28-9](/img/structure/B2837767.png)
2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoropropoxyphenyl Intermediate: This step involves the reaction of 3,3,3-trifluoropropanol with a phenyl halide under basic conditions to form the trifluoropropoxyphenyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoropropionic acid
- 2-Bromo-3,3,3-trifluoropropene
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride
Uniqueness
2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of both a trifluoropropoxy group and a cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[3-(3,3,3-trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)4-5-19-9-3-1-2-8(6-9)10-7-11(10)12(17)18/h1-3,6,10-11H,4-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXFGRCHCFOJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)



![ethyl 2-{7-[(2E)-but-2-en-1-yl]-3,4,9-trimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate](/img/structure/B2837690.png)
![tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)


![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/new.no-structure.jpg)

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)
